N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
Description
N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a complex organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitro group and an amine group. The presence of the 4-methylphenyl group adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8-2-4-9(5-3-8)12-10-6-18(16,17)7-11(10)13(14)15/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDMQRNUPSPGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(CS(=O)(=O)C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine typically involves multiple steps. One common method starts with the nitration of 4-methylphenylthiophene, followed by sulfonation to introduce the sulfonyl group. The final step involves the introduction of the amine group through a nucleophilic substitution reaction. Reaction conditions often include the use of strong acids like sulfuric acid for nitration and sulfonation, and bases like sodium hydroxide for the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit the activity of certain enzymes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-nitrobenzenesulfonamide
- N-(4-methylphenyl)-4-nitrothiophene-2-sulfonamide
- N-(4-methylphenyl)-4-nitrothiophene-3-sulfonamide
Uniqueness
N-(4-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is unique due to the presence of both a nitro group and a sulfonamide group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
